molecular formula C19H17FN4O4S B1654079 4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 2097936-46-2

4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B1654079
CAS No.: 2097936-46-2
M. Wt: 416.4
InChI Key: LFMDYIZRPLHYQA-UHFFFAOYSA-N
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Description

4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound notable for its multifaceted applications in the fields of chemistry, biology, and medicine. This compound boasts a unique structure incorporating several functional groups that contribute to its versatile reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step organic synthesis. Commonly, it begins with the preparation of the benzofuran and pyrrolidinyl intermediates, which are then subjected to various coupling reactions, such as Suzuki or Stille couplings. These steps are generally followed by the formation of the oxadiazole ring via cyclization reactions. Solvents like dichloromethane, reagents like palladium catalysts, and specific temperatures and pH levels are often crucial for these reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to increase yield and purity. Techniques like high-pressure liquid chromatography (HPLC) are frequently employed for purification. Automation and continuous flow reactors are increasingly used to streamline production and ensure consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound can undergo various types of chemical reactions, including:

  • Oxidation and Reduction: It can be oxidized to introduce more sulfonyl or fluoro groups or reduced to alter its electronic properties.

  • Substitution Reactions: Electrophilic and nucleophilic substitutions are common, modifying the pyridine or benzofuran rings.

  • Cyclization Reactions: The formation of additional rings or complex structures can be achieved through cyclization.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Halogenating agents like bromine or iodine, nucleophiles like amines or thiols.

Major Products:

  • Variously substituted benzofuran or pyrrolidinyl derivatives.

  • Different oxadiazole ring structures.

Scientific Research Applications

In Chemistry: The compound is used as a building block in the synthesis of more complex molecules and for studying reaction mechanisms.

In Biology: It's employed in biochemical assays to understand enzyme interactions and to probe cellular pathways.

In Medicine: Its derivatives are researched for potential pharmaceutical applications, including anti-inflammatory and anticancer activities.

In Industry: It finds use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

Compared to other compounds with benzofuran or pyrrolidinyl cores, 4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine stands out due to its unique combination of functional groups, making it more versatile in reactivity and applications.

Comparison with Similar Compounds

  • 2,3-Dihydro-1-benzofuran derivatives.

  • Pyrrolidinyl-1,2,4-oxadiazoles.

  • Fluorinated organic compounds with sulfonyl groups.

This compound is like a chameleon—adaptable and multi-purpose. Its synthesis, reactivity, and applications span across diverse scientific and industrial fields, showcasing its impressive versatility. What's your particular interest in this compound?

Properties

IUPAC Name

5-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-fluoropyrrolidin-2-yl]-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S/c20-14-10-16(19-22-18(23-28-19)12-3-6-21-7-4-12)24(11-14)29(25,26)15-1-2-17-13(9-15)5-8-27-17/h1-4,6-7,9,14,16H,5,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDYIZRPLHYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(CC3C4=NC(=NO4)C5=CC=NC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111213
Record name Pyridine, 4-[5-[1-[(2,3-dihydro-5-benzofuranyl)sulfonyl]-4-fluoro-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097936-46-2
Record name Pyridine, 4-[5-[1-[(2,3-dihydro-5-benzofuranyl)sulfonyl]-4-fluoro-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097936-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-[5-[1-[(2,3-dihydro-5-benzofuranyl)sulfonyl]-4-fluoro-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 3
Reactant of Route 3
4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 4
4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 5
Reactant of Route 5
4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 6
Reactant of Route 6
4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine

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